molecular formula C21H23NO7 B459455 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 445266-45-5

2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B459455
CAS No.: 445266-45-5
M. Wt: 401.4g/mol
InChI Key: BYLFPJVWNIUUNQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-amino-3-carbethoxy-4H-chromene under basic conditions to form the chromene core

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while being cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and amino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring and the chromene core can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for electrophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or imines, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its chromene core is a valuable scaffold in the synthesis of natural products and pharmaceuticals.

Biology

The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of molecules with anti-inflammatory, antioxidant, and anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The chromene core is known for its ability to interact with various biological targets, making it useful in the design of new drugs.

Industry

In the material science industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The chromene core can interact with enzymes and receptors, modulating their activity. The methoxyethyl and amino groups can form hydrogen bonds and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene derivatives: These compounds share the chromene core and exhibit similar biological activities.

    Coumarins: Structurally related to chromenes, coumarins are known for their anticoagulant and antimicrobial properties.

    Flavonoids: These natural compounds also contain a chromene-like structure and are widely studied for their health benefits.

Uniqueness

What sets 2-methoxyethyl 2-amino-4-[4-(methoxycarbonyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyethyl and methoxycarbonyl groups enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-methoxyethyl 2-amino-4-(4-methoxycarbonylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7/c1-26-10-11-28-21(25)18-16(12-6-8-13(9-7-12)20(24)27-2)17-14(23)4-3-5-15(17)29-19(18)22/h6-9,16H,3-5,10-11,22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLFPJVWNIUUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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